2,6-Dimethylbenzyl bromide
Overview
Description
2,6-Dimethylbenzyl bromide: is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylbenzyl bromide typically involves the bromination of 1,3-dimethylbenzene (m-xylene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
Chemistry: 2,6-Dimethylbenzyl bromide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various substituted aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules. Its derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is employed in the production of polymers and resins. It is also used as a building block for the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzyl bromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different functional groups. These transformations are crucial in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Benzyl Bromide: Similar to 2,6-Dimethylbenzyl bromide but lacks the additional methyl groups on the aromatic ring.
2-(Bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different reactivity and applications.
2-Bromomethyl-1,3-dioxolane: A cyclic ether with a bromomethyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex aromatic compounds with specific functional groups and properties .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRARXVEBZQEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552720 | |
Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-02-7 | |
Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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